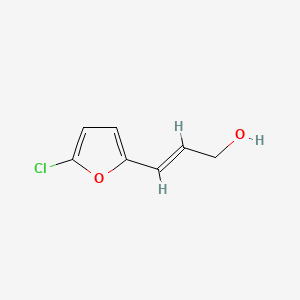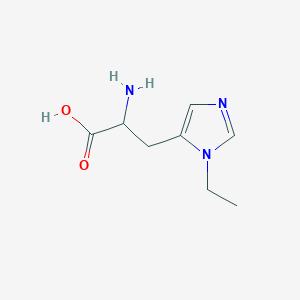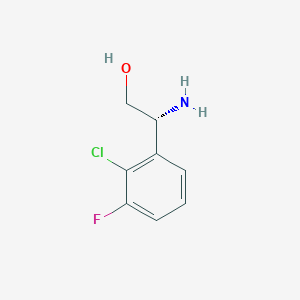
1,1,1-Trifluoro-5,5-dimethylhexan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1-Trifluoro-5,5-dimethylhexan-2-one is a chemical compound known for its unique structure and properties. It is a 1,3-diketone, which means it contains two ketone groups separated by a single carbon atom. This compound is often used as a building block in chemical synthesis due to its reactivity and stability. It is also known for forming complexes with various metals, which can be useful in different scientific applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1,1-Trifluoro-5,5-dimethylhexan-2-one can be synthesized through the reaction of pinacolone with ethyl trifluoroacetate. The reaction typically involves the use of a base, such as sodium ethoxide, to facilitate the formation of the diketone structure .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through distillation or recrystallization techniques .
Analyse Des Réactions Chimiques
Types of Reactions
1,1,1-Trifluoro-5,5-dimethylhexan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where one of the functional groups is replaced by another group
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
1,1,1-Trifluoro-5,5-dimethylhexan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules. .
Biology: The compound’s reactivity and stability make it useful in biochemical studies, particularly in the study of enzyme interactions and metabolic pathways
Medicine: Research into its potential medicinal properties is ongoing, with studies exploring its use as a precursor for drug development
Industry: It is used in the production of various industrial chemicals and materials, including polymers and coatings
Mécanisme D'action
The mechanism of action of 1,1,1-Trifluoro-5,5-dimethylhexan-2-one involves its ability to form complexes with metals. These complexes can exhibit unique properties, such as slow relaxation of magnetization, which is useful in various applications. The compound’s molecular targets and pathways depend on the specific context in which it is used, such as in catalysis or biochemical studies .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1,1-Trifluoro-2,4-pentanedione
- Hexafluoroacetylacetone
- 4,4,4-Trifluoro-1-phenyl-1,3-butanedione
Uniqueness
1,1,1-Trifluoro-5,5-dimethylhexan-2-one is unique due to its specific structure, which includes two ketone groups separated by a single carbon atom and the presence of trifluoromethyl groups. This structure imparts unique reactivity and stability, making it valuable in various scientific and industrial applications .
Propriétés
Formule moléculaire |
C8H13F3O |
|---|---|
Poids moléculaire |
182.18 g/mol |
Nom IUPAC |
1,1,1-trifluoro-5,5-dimethylhexan-2-one |
InChI |
InChI=1S/C8H13F3O/c1-7(2,3)5-4-6(12)8(9,10)11/h4-5H2,1-3H3 |
Clé InChI |
XEBVOFICFXBMBG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CCC(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


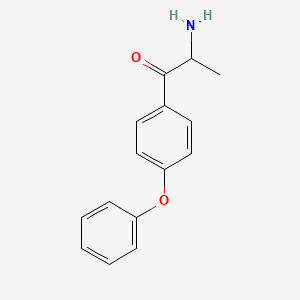
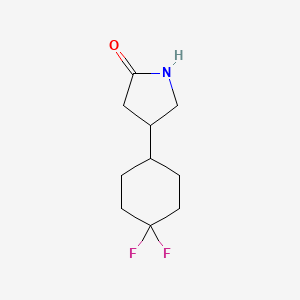
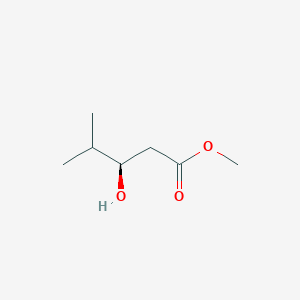
![rac-methyl(3R,4S)-4-({[(tert-butoxy)carbonyl]amino}methyl)pyrrolidine-3-carboxylate,trifluoroaceticacid](/img/structure/B13600377.png)

![5-Chloro-8-oxa-1,12-diazatricyclo[8.4.0.0,2,7]tetradeca-2,4,6-triene hydrochloride](/img/structure/B13600395.png)
